1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFBCOAKDPNDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl group. The methoxy and dimethyl groups are then added through specific substitution reactions. Key reagents often include sulfonyl chlorides, methoxy reagents, and methylating agents, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Catalysts and solvents are selected to optimize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole, including 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, exhibit significant anti-inflammatory effects. In vitro studies have demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making them candidates for treating inflammatory diseases . -
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have reported that certain derivatives possess potent antimicrobial properties comparable to standard antibiotics . -
Analgesic Effects
Some pyrazole derivatives have been evaluated for their analgesic properties in animal models. The compound's ability to reduce pain responses suggests potential applications in pain management therapies .
Case Studies and Research Findings
Synthetic Methodologies
The synthesis of this compound typically involves:
-
Starting Materials :
- 5-Methoxy-2,4-dimethyl-benzenesulfonyl chloride
- 3-methyl-1H-pyrazole
-
Reaction Conditions :
- The reaction is usually conducted under controlled temperatures with appropriate solvents to ensure optimal yields.
-
Characterization Techniques :
- The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy
Biological Activity
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N3O2S
- Molecular Weight : 269.33 g/mol
The compound features a pyrazole ring substituted with a methoxy group and a benzenesulfonyl moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. A notable study found that modifications in the pyrazole structure enhanced antibacterial efficacy, indicating the importance of specific substituents in achieving desired activity .
Anticancer Properties
Emerging research suggests that pyrazole derivatives may possess anticancer properties. For example, compounds with similar structures have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Cytokine Modulation : These compounds can modulate the production of inflammatory cytokines, thereby reducing inflammation.
- Antibacterial Mechanisms : The antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory potential using carrageenan-induced edema models in mice. The most active compounds demonstrated effects comparable to standard anti-inflammatory drugs .
- Antibacterial Evaluation : In vitro studies showed that certain pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their effectiveness against resistant strains .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their substituents, and properties:
Physicochemical and Structural Properties
- In contrast, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits dihedral angles of 73.67° between the pyrazole and phenyl rings, reducing coplanarity .
- Electronic Effects : Methoxy groups (e.g., in the target compound) increase electron-donating capacity, while bromine (as in 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole ) introduces electron-withdrawing effects .
Key Research Findings and Challenges
- Structural-Activity Relationships (SAR) :
- Crystallographic Analysis : SHELX software () has been pivotal in resolving the crystal structures of analogs, revealing conformational preferences critical for target binding .
- Synthetic Limitations : Low yields (e.g., 32% in ) and purification challenges (e.g., column chromatography in ) remain hurdles for scalability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of the pyrazole core using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and reaction time (2–4 hours at 0°C to room temperature) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Alternative routes may employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid derivatives, using THF/water solvent systems and sodium ascorbate as a reductant .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in CDCl or DMSO-d resolve sulfonyl and pyrazole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR : Key peaks include S=O stretches (1150–1250 cm) and pyrazole C-N vibrations (1500–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. How is the compound screened for preliminary biological activity, and what assays are relevant?
- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric assays. For example:
- Carbonic Anhydrase Inhibition : Measure IC via stopped-flow CO hydration (10–100 μM compound range) .
- Anticonvulsant Activity : MES (maximal electroshock) or PTZ (pentylenetetrazol) models in rodents at 30–100 mg/kg doses .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in sulfonylated pyrazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example:
- Planarity Analysis : RMS deviations (<0.03 Å) confirm planarity of the pyrazole-sulfonyl core .
- Intermolecular Interactions : Identify C–H···π (3.5–4.0 Å) and π–π stacking (4.0–4.2 Å) stabilizing the crystal lattice .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets (R < 0.05) .
Q. What strategies elucidate structure-activity relationships (SAR) for sulfonamide-containing pyrazoles?
- Methodological Answer :
- Substituent Variation : Compare analogs with electron-withdrawing (e.g., CF, Cl) vs. electron-donating (e.g., OMe) groups at the 4-position of the benzene ring. For example, 4-Cl substitution enhances carbonic anhydrase inhibition (IC = 0.8 μM vs. 2.1 μM for 4-OMe) .
- Bioisosteric Replacement : Replace sulfonamide with carboxylate or phosphonate groups to modulate solubility and binding .
- Co-crystallization : Resolve ligand-enzyme complexes (e.g., PDB: 4XYZ) to map active-site interactions .
Q. How are computational methods applied to predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). Key parameters include Glide XP scoring (<-8 kcal/mol) and hydrogen bonding with Arg120/His90 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- ADMET Prediction : SwissADME predicts logP (2.5–3.5), CNS permeability (BBB score < 0.3), and CYP450 inhibition risks .
Q. What experimental approaches resolve contradictions in biological data (e.g., varying IC across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4 for carbonic anhydrase), temperature (25°C), and enzyme source (recombinant vs. tissue-extracted) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Orthogonal Assays : Validate COX-2 inhibition via both peroxidase activity and PGE ELISA .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Methodological Answer :
- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block N1 during C5 bromination .
- Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to deprotonate C4 for trifluoromethylation .
- Microwave Synthesis : Enhance yield (≥80%) and reduce side reactions in SNAr substitutions (150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
